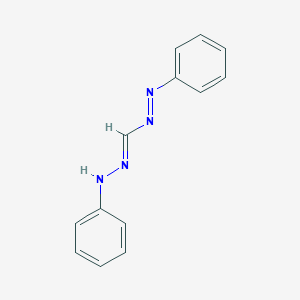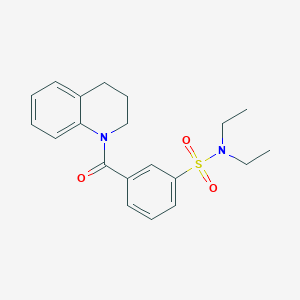
1-Phenyl-2-(2-phenylcarbohydrazonoyl)diazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-2-(2-phenylcarbohydrazonoyl)diazene, also known as Phenylazophenylcarbonylhydrazone (PPCH), is a chemical compound that has been widely used in scientific research applications. PPCH is a diazo compound that is synthesized through a reaction between phenylhydrazine and benzoyl chloride.
作用机制
PPCH acts as a diazo compound and reacts with aldehydes and ketones to form hydrazone derivatives. The reaction is catalyzed by acid or base and proceeds through the formation of an intermediate. PPCH is also known to bind to metal ions, particularly copper ions, through its carbonyl and hydrazone groups.
Biochemical and Physiological Effects:
PPCH has been shown to have antioxidant properties and can scavenge free radicals in vitro. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. PPCH has been shown to have cytotoxic effects on cancer cells and can induce apoptosis in vitro.
实验室实验的优点和局限性
PPCH is a relatively inexpensive reagent that is readily available. It is also stable and can be stored for long periods of time. However, PPCH is sensitive to light and can decompose over time. PPCH is also toxic and should be handled with care.
未来方向
There are several future directions for the use of PPCH in scientific research. One potential application is in the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. PPCH has been shown to have neuroprotective effects and can inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. Another potential application is in the development of new metal ion sensors for environmental monitoring and industrial applications. PPCH has been shown to bind to metal ions, particularly copper ions, and can be used as a probe for studying metal ion binding in biological systems.
合成方法
PPCH is synthesized through a reaction between phenylhydrazine and benzoyl chloride. The reaction proceeds through the formation of an intermediate, which is then treated with sodium nitrite to form PPCH. The yield of the reaction is typically between 50-60%. PPCH is a yellow crystalline solid that is soluble in organic solvents such as chloroform and ethanol.
科学研究应用
PPCH has been widely used in scientific research applications, particularly in the field of biochemistry and molecular biology. PPCH is used as a reagent to detect the presence of aldehydes and ketones in biological samples. It is also used as a ligand in metal ion binding studies, and as a probe for studying the structure and function of proteins.
属性
分子式 |
C13H12N4 |
|---|---|
分子量 |
224.26 g/mol |
IUPAC 名称 |
N//'-anilino-N-phenyliminomethanimidamide |
InChI |
InChI=1S/C13H12N4/c1-3-7-12(8-4-1)16-14-11-15-17-13-9-5-2-6-10-13/h1-11,16H/b14-11+,17-15? |
InChI 键 |
WNWBOKCOOMCJDA-CBPWQRAVSA-N |
手性 SMILES |
C1=CC=C(C=C1)N/N=C/N=NC2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)NN=CN=NC2=CC=CC=C2 |
规范 SMILES |
C1=CC=C(C=C1)NN=CN=NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-3-(2-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B262376.png)
![6',7'-Dimethoxy-1'-(methylsulfanyl)-3',4'-dihydrospiro[cyclopentane-2,3'-isoquinoline]](/img/structure/B262377.png)

![2-({2-[(4-isopropylbenzyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B262382.png)




![1-[2-(1h-Imidazol-5-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B262398.png)

![(6E)-6-[[6-amino-2-(methylamino)-4H-1,3,4-oxadiazin-5-yl]imino]cyclohexa-2,4-dien-1-one](/img/structure/B262403.png)